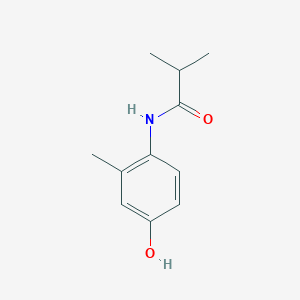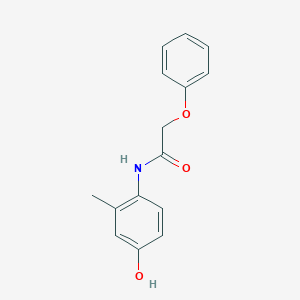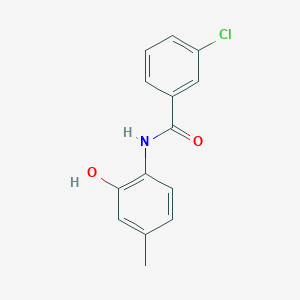
N-(4-hydroxy-2-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)-2-methylpropanamide, also known as acetaminophen or paracetamol, is a commonly used analgesic and antipyretic drug. It is widely used for the treatment of mild to moderate pain and fever. Acetaminophen is a safe and effective drug when used within the recommended dose range. However, excessive use or overdose can cause serious liver damage.
Mecanismo De Acción
The exact mechanism of action of N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. Acetaminophen is also thought to act on the central nervous system to reduce the perception of pain. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden does not have anti-inflammatory effects.
Biochemical and Physiological Effects:
Acetaminophen is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine. Acetaminophen is a weak acid and is mostly excreted in the urine as a glucuronide conjugate. In high doses, N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden can cause liver damage due to the formation of a toxic metabolite. The toxic metabolite depletes glutathione, which is needed for the detoxification of reactive oxygen species. This can lead to oxidative stress and liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetaminophen has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action. It is also widely available and relatively inexpensive. However, N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden has limitations in certain types of experiments. For example, it is not effective in reducing inflammation, so it cannot be used in experiments that require an anti-inflammatory effect. In addition, N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden can cause liver damage in high doses, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden. One area of interest is the development of new formulations of N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden that can be used to treat specific types of pain. For example, there is interest in developing extended-release formulations of N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden that can provide long-lasting pain relief. Another area of interest is the development of new drugs that work through the same mechanism as N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden but with fewer side effects. Finally, there is interest in developing new biomarkers to predict the risk of liver damage from N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden overdose.
Métodos De Síntesis
Acetaminophen can be synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of an acid catalyst. The reaction produces N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden and acetic acid as byproducts. The synthesis of N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden is a well-established process and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to evaluate the efficacy of new pain relief drugs. Acetaminophen has also been used in studies to investigate the mechanisms of pain and fever. In addition, N-(4-hydroxy-2-methylphenyl)-2-methylpropanamiden has been studied for its potential use in the treatment of other conditions, such as osteoarthritis and migraine.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-10-5-4-9(13)6-8(10)3/h4-7,13H,1-3H3,(H,12,14) |
Clave InChI |
KMLSSQHIYQVSJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)O)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)







![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)